molecular formula C14H14ClN B14451378 4-(3-Chloro-5-propylphenyl)pyridine CAS No. 73398-86-4

4-(3-Chloro-5-propylphenyl)pyridine

Cat. No.: B14451378
CAS No.: 73398-86-4
M. Wt: 231.72 g/mol
InChI Key: QJNFCQKHQJMVAZ-UHFFFAOYSA-N
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Description

4-(3-Chloro-5-propylphenyl)pyridine is a useful research compound. Its molecular formula is C14H14ClN and its molecular weight is 231.72 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

73398-86-4

Molecular Formula

C14H14ClN

Molecular Weight

231.72 g/mol

IUPAC Name

4-(3-chloro-5-propylphenyl)pyridine

InChI

InChI=1S/C14H14ClN/c1-2-3-11-8-13(10-14(15)9-11)12-4-6-16-7-5-12/h4-10H,2-3H2,1H3

InChI Key

QJNFCQKHQJMVAZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC(=CC(=C1)Cl)C2=CC=NC=C2

Origin of Product

United States

Synthetic Strategies and Methodologies for 4 3 Chloro 5 Propylphenyl Pyridine and Analogues

Retrosynthetic Analysis for the 4-(3-Chloro-5-propylphenyl)pyridine Scaffold

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the most logical and common disconnection is at the C-C bond connecting the pyridine (B92270) and phenyl rings. This approach is standard for biaryl systems.

This primary disconnection yields two key synthons: a 4-pyridyl synthon and a 3-chloro-5-propylphenyl synthon. These idealized fragments correspond to practical chemical equivalents.

Pyridyl component : This can be a 4-halopyridine (e.g., 4-chloropyridine (B1293800) or 4-bromopyridine) or a 4-pyridyl boronic acid/ester, depending on the chosen cross-coupling reaction.

Phenyl component : This would correspondingly be a 3-chloro-5-propylphenyl boronic acid or a 1-halo-3-chloro-5-propylbenzene.

Alternative retrosynthetic strategies could involve building the pyridine ring from acyclic precursors, where the 3-chloro-5-propylphenyl group is incorporated from the start. baranlab.org

Palladium-Catalyzed Cross-Coupling Reactions in Pyridine Synthesis

Palladium-catalyzed cross-coupling reactions are among the most powerful and widely used methods for forming C-C bonds, particularly for creating biaryl structures. nih.gov

The Suzuki-Miyaura coupling is a highly utilized reaction that forms a carbon-carbon bond between an organoboron compound and an organohalide, catalyzed by a palladium complex. nih.govorganic-chemistry.org For the synthesis of this compound, this would typically involve the reaction of a 4-halopyridine with (3-chloro-5-propylphenyl)boronic acid, or conversely, 4-pyridylboronic acid with a 1-halo-3-chloro-5-propylbenzene.

The reaction's success often depends on the careful selection of catalyst, base, and solvent. The nitrogen atom in the pyridine ring can coordinate to the palladium catalyst, potentially inhibiting its activity, which makes the choice of ligands crucial. organic-chemistry.org Highly active catalysts often employ bulky, electron-rich phosphine (B1218219) ligands. organic-chemistry.org

A significant challenge in the synthesis of active pharmaceutical ingredients (APIs) via Suzuki-Miyaura coupling can be the formation of impurities derived from the phosphorus ligands. nih.gov However, methods have been developed to control and suppress the generation of these byproducts. nih.gov

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling of Pyridine Derivatives

Catalyst (mol %) Ligand Base Solvent Temperature (°C) Yield (%) Reference
Pd(PPh₃)₄ (5%) PPh₃ K₃PO₄ 1,4-Dioxane 70-80 Good mdpi.com
Pd(OAc)₂ Dialkylbiphenylphosphine K₃PO₄ Toluene/H₂O 100 High (up to 99%) organic-chemistry.org

This table presents a summary of conditions reported for Suzuki-Miyaura reactions involving pyridine derivatives. Actual conditions for the specific target compound may require optimization.

While the Suzuki-Miyaura coupling is prevalent, other transition metal-catalyzed reactions provide alternative routes to aryl pyridines.

Stille Coupling : This reaction couples an organohalide with an organotin compound. It has a broad scope but is often avoided due to the high toxicity of the organotin reagents and byproducts. libretexts.org

Negishi Coupling : This method involves the reaction of an organohalide with an organozinc compound. Organozinc reagents are more reactive than organoborons, which can be advantageous but may also lead to lower functional group tolerance. researchgate.net

Hiyama Coupling : This involves the coupling of an organohalide with an organosilicon compound, activated by a fluoride (B91410) source.

Buchwald-Hartwig Amination : While used for C-N bond formation, the development of highly active palladium catalysts for this reaction has also benefited C-C couplings. Catalysts based on palladium and sterically hindered alkylmonophosphine or alkylbisphosphine ligands show remarkable efficiency and can be applied to a wide range of aryl halides, including chloropyridines. nih.gov

Direct C-H Functionalization Approaches to Pyridine Derivatives

Direct C-H functionalization has emerged as a more atom- and step-economical strategy, avoiding the need to pre-functionalize one of the coupling partners (e.g., into a boronic acid or halide). rsc.org However, the C-H functionalization of pyridines presents challenges. The pyridine ring is electron-deficient, making it less reactive towards electrophilic substitution, and the nitrogen's lone pair can interfere with metal catalysts. acs.orgbeilstein-journals.org

To overcome these issues, several strategies have been developed:

Transient Activator Strategy : The pyridine can be temporarily activated by forming an N-alkylpyridinium salt in situ. This modification facilitates C-H arylation at the C-2 and C-6 positions, after which the activating group is removed. acs.orgnih.gov

Directing Groups : A directing group can be installed on the pyridine ring to guide the metal catalyst to a specific C-H bond, allowing for high regioselectivity.

Metal-Catalyzed Arylation : Palladium-catalyzed direct arylation of fluoroarenes with 2-chloropyridine (B119429) derivatives has been shown to be an effective method, providing a streamlined alternative to traditional cross-coupling. chemrxiv.org

Achieving meta-C-H functionalization on a pyridine ring is particularly difficult due to its intrinsic electronic properties but is an area of active research. nih.gov

Cycloaddition and Condensation Reactions in Pyridine Ring Formation

An entirely different approach to the target molecule is to construct the pyridine ring itself from acyclic precursors. baranlab.org This is often achieved through cycloaddition or condensation reactions.

[2+2+2] Cycloaddition : This powerful reaction involves the transition metal-catalyzed cyclotrimerization of two alkyne molecules and a nitrile. nih.gov To synthesize a 4-arylpyridine, one could use 3-chloro-5-propylbenzonitrile as the nitrile component, reacting it with two molecules of acetylene. This method allows for the controlled assembly of highly substituted pyridines. nih.gov

Boger Pyridine Synthesis : This is a form of inverse-electron demand Diels-Alder reaction where an enamine reacts with a 1,2,4-triazine. wikipedia.org The initial cycloadduct expels a molecule of nitrogen, and subsequent elimination of an amine yields the aromatic pyridine ring. wikipedia.org

Hantzsch Pyridine Synthesis : A classic method involving the condensation of an aldehyde (which could be 3-chloro-5-propylbenzaldehyde), two equivalents of a β-ketoester, and ammonia. organic-chemistry.org This initially forms a 1,4-dihydropyridine, which is then oxidized to the corresponding pyridine. organic-chemistry.org

Kröhnke Pyridine Synthesis : This method uses a pyridinium (B92312) salt as a reagent that does not get incorporated into the final product. It involves the Michael addition of a pyridinium ylide to an α,β-unsaturated carbonyl, followed by ring closure with ammonium (B1175870) acetate (B1210297) to form the new pyridine ring. wikipedia.org

Bohlmann-Rahtz Pyridine Synthesis : This condensation reaction builds the pyridine ring directly from an enamine and an α,β-unsaturated ketone, yielding the aromatic product without a separate oxidation step. acsgcipr.org

Regioselective Functionalization Strategies for Chlorinated Pyridine Precursors

A final strategy involves starting with a simpler chlorinated pyridine and selectively introducing the necessary substituents. The presence of a chlorine atom can influence the regioselectivity of subsequent reactions. mdpi.com

One advanced technique involves the generation of pyridyne intermediates. For instance, a 3-chloropyridine (B48278) can be selectively lithiated and then treated with a magnesium-based reagent to form a highly reactive 3,4-pyridyne intermediate upon heating. researchgate.netnih.gov This intermediate can then undergo regioselective addition of a nucleophile at the C-4 position, followed by quenching with an electrophile at the C-3 position, allowing for precise difunctionalization of the pyridine ring. nih.gov This approach offers a pathway to complex, poly-substituted pyridines from readily available starting materials. researchgate.net

Green Chemistry Approaches and Sustainable Synthetic Protocols for Pyridine Derivatives

The principles of green chemistry are increasingly being integrated into the synthesis of heterocyclic compounds like pyridine derivatives to minimize environmental impact and enhance efficiency. rasayanjournal.co.in Key strategies include the use of multicomponent reactions (MCRs), microwave-assisted synthesis, and the development of environmentally benign catalysts and solvents. rasayanjournal.co.inresearchgate.net

Multicomponent Reactions (MCRs): MCRs are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov This approach offers significant advantages in terms of atom economy, reduced reaction times, and simplified purification procedures. nih.gov For the synthesis of substituted pyridines, one-pot four-component reactions have been developed, often yielding products in high yields (82-94%) with short reaction times. nih.govacs.org These reactions can be performed using both microwave irradiation and conventional heating, with microwave-assisted methods often providing superior yields in a fraction of the time. nih.govacs.org

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in green chemistry, accelerating reaction rates and often improving yields. nih.govacs.org In the synthesis of pyridine derivatives, microwave-assisted procedures have been shown to significantly reduce reaction times from hours to minutes compared to conventional heating methods, while also increasing the yield of the desired products. nih.govacs.org

Sustainable Catalysts and Solvents: The development of recyclable and non-toxic catalysts is a cornerstone of green chemistry. researchgate.net For pyridine synthesis, various approaches have been explored, including the use of heterogeneous catalysts that can be easily separated from the reaction mixture and reused. acs.org Furthermore, the replacement of hazardous organic solvents with greener alternatives like water, ethanol, or ionic liquids is a key focus. rasayanjournal.co.in Solvent-free reaction conditions, where the reactants are ground together, also represent a highly efficient and environmentally friendly approach. rasayanjournal.co.in

A comparative overview of green synthesis techniques for pyridine derivatives is presented below:

Green Chemistry ApproachKey AdvantagesTypical ConditionsReference
Multicomponent ReactionsHigh atom economy, reduced waste, simplified workupOne-pot, multiple reactants nih.gov
Microwave-Assisted SynthesisDrastically reduced reaction times, improved yieldsMicrowave irradiation nih.govacs.org
Sustainable CatalystsReusability, reduced toxicityHeterogeneous catalysts, organocatalysts researchgate.netacs.org
Green SolventsReduced environmental impact, improved safetyWater, ethanol, ionic liquids rasayanjournal.co.in
Solvent-Free ConditionsElimination of solvent waste, high efficiencyGrinding of reactants rasayanjournal.co.in

Development and Optimization of Novel Synthetic Routes for this compound

While a specific, dedicated synthetic protocol for this compound is not extensively documented in the literature, its synthesis can be effectively achieved through well-established cross-coupling methodologies, primarily the Suzuki-Miyaura reaction. This reaction is a versatile and powerful tool for the formation of carbon-carbon bonds, particularly for creating biaryl structures. The synthesis would logically proceed by coupling a pyridine-4-yl metallic or boronic acid species with a 1-chloro-3-halo-5-propylbenzene derivative, or conversely, coupling a 4-halopyridine with a (3-chloro-5-propylphenyl)boronic acid derivative.

Proposed Synthetic Route via Suzuki-Miyaura Coupling:

A plausible and efficient route involves the Suzuki-Miyaura cross-coupling of 4-chloropyridine with (3-chloro-5-propylphenyl)boronic acid. The key to a successful synthesis lies in the optimization of the reaction conditions, including the choice of palladium catalyst, ligand, base, and solvent system.

Optimization of Reaction Conditions:

The optimization of Suzuki-Miyaura cross-coupling reactions for the synthesis of 4-arylpyridines has been a subject of considerable research. Key parameters that are typically optimized include:

Palladium Catalyst: Various palladium sources can be employed, with palladium(II) acetate (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being common choices. The catalyst loading is also a critical factor, with lower loadings being more cost-effective and environmentally friendly.

Ligand: The choice of phosphine ligand is crucial for the efficiency of the catalytic cycle. Sterically hindered and electron-rich ligands, such as SPhos and XPhos, have been shown to be highly effective for the coupling of challenging substrates, including heteroaryl chlorides.

Base: An appropriate base is required to activate the boronic acid. Common bases include potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃). The choice of base can significantly impact the reaction yield and selectivity.

Solvent: The solvent system plays a vital role in solubilizing the reactants and catalyst, as well as influencing the reaction rate. A mixture of an organic solvent (like 1,4-dioxane, toluene, or n-butanol) and water is frequently used.

Illustrative Optimization Data for Analogous Suzuki-Miyaura Reactions:

The following table presents a summary of optimized conditions for Suzuki-Miyaura reactions involving substrates analogous to those required for the synthesis of this compound. This data provides a strong foundation for developing a specific protocol for the target compound.

Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Yield (%)Reference
Pd₂(dba)₃ (1.5)SPhos (3.0)K₃PO₄1,4-Dioxane/H₂O100High nih.gov
Pd(OAc)₂ (2.0)XPhos (4.0)K₃PO₄n-Butanol100High nih.gov
Pd(PPh₃)₄ (5.0)-K₃PO₄1,4-Dioxane70-80Moderate to Good rsc.org

These findings suggest that a highly efficient synthesis of this compound can be achieved using a palladium catalyst with a sterically bulky phosphine ligand, such as SPhos or XPhos, in a mixed aqueous solvent system with a suitable inorganic base. Further optimization would likely involve fine-tuning the specific base, solvent ratio, and temperature to maximize the yield and purity of the final product. The development of such a route would provide a reliable and scalable method for accessing this and other similarly substituted 4-arylpyridine analogues.

Spectroscopic Characterization and Structural Elucidation Methodologies

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an essential tool for determining the precise arrangement of atoms within a molecule. For a compound like 4-(3-Chloro-5-propylphenyl)pyridine, a combination of one-dimensional and two-dimensional NMR techniques would be utilized to assign the proton (¹H) and carbon (¹³C) signals.

One-Dimensional (1D) NMR Techniques (e.g., ¹H NMR, ¹³C NMR)

¹H NMR (Proton NMR): A ¹H NMR spectrum would provide information about the number of different types of protons, their chemical environment, and their proximity to other protons. The spectrum would be expected to show distinct signals for the protons of the propyl group (triplet for the methyl group, sextet for the methylene (B1212753) group adjacent to the methyl, and a triplet for the methylene group attached to the phenyl ring), as well as signals for the aromatic protons on both the phenyl and pyridine (B92270) rings. The integration of these signals would correspond to the number of protons of each type.

¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum would reveal the number of unique carbon atoms in the molecule. For this compound, one would anticipate 14 distinct signals corresponding to the 14 carbon atoms, unless there is accidental signal overlap. The chemical shifts of these signals would indicate the type of carbon (aliphatic, aromatic, or attached to a heteroatom).

Table 3.1.1: Predicted NMR Data for this compound

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
Pyridine C2, C6 ~8.6 ~150
Pyridine C3, C5 ~7.4 ~121
Phenyl C1 - ~140
Phenyl C2 ~7.5 ~127
Phenyl C3 - ~135
Phenyl C4 ~7.3 ~129
Phenyl C5 - ~145
Phenyl C6 ~7.5 ~125
Propyl CH₂ (alpha) ~2.6 ~38
Propyl CH₂ (beta) ~1.7 ~24
Propyl CH₃ ~0.9 ~14

Note: These are predicted values and may differ from experimental data.

Two-Dimensional (2D) NMR Correlation Experiments (e.g., COSY, HSQC, HMBC, NOESY)

To unambiguously assign the ¹H and ¹³C signals and to determine the connectivity of the molecule, a suite of 2D NMR experiments would be necessary.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, typically on adjacent carbons. This would be crucial for confirming the spin systems of the propyl group and the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded proton and carbon atoms, allowing for the direct assignment of a carbon signal based on its attached proton's signal.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for connecting the propyl group to the phenyl ring and the phenyl ring to the pyridine ring.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation pattern.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental composition (C₁₄H₁₄ClN). Predicted m/z values for various adducts have been calculated, for instance, [M+H]⁺ at 232.08876. uni.lu

The fragmentation pattern observed in the mass spectrum would provide further structural confirmation. Expected fragmentation would involve the loss of the propyl group, the chlorine atom, and cleavage of the bond between the two aromatic rings.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

IR and Raman spectroscopy are complementary techniques that provide information about the functional groups present in a molecule by measuring its vibrational modes. For this compound, these spectra would be expected to show characteristic absorption bands for:

C-H stretching: from the aromatic and aliphatic (propyl) groups.

C=C and C=N stretching: within the aromatic phenyl and pyridine rings.

C-Cl stretching: indicating the presence of the chloro substituent.

Various bending modes: that are characteristic of the substitution patterns of the aromatic rings.

X-ray Crystallography for Solid-State Structural Determination

Should a suitable single crystal of this compound be grown, X-ray crystallography would provide the most definitive structural information. This technique would determine the precise bond lengths, bond angles, and the three-dimensional arrangement of the atoms in the solid state, including the torsion angle between the phenyl and pyridine rings. To date, no crystallographic data for this compound has been reported in the Cambridge Structural Database (CSD) or other public repositories.

Table of Compounds

Compound Name

Computational and Theoretical Investigations of 4 3 Chloro 5 Propylphenyl Pyridine

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the electronic properties and reactivity of molecules. These methods, rooted in quantum mechanics, provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) Studies on Conformational Preferences and Energetics

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 4-(3-chloro-5-propylphenyl)pyridine, DFT studies are instrumental in determining its most stable three-dimensional arrangements, known as conformations. By calculating the potential energy surface, researchers can identify the lowest energy conformers and the energy barriers between them. nih.govnih.gov

The energetics of the molecule, including total energy, enthalpy, and Gibbs free energy, can be calculated for each conformation. These values help in understanding the relative stability of different conformers and predicting which one is most likely to be populated at a given temperature.

Table 1: Representative DFT-Calculated Energetic Properties for a Pyridine (B92270) Derivative

PropertyCalculated Value
Dihedral Angle (Phenyl-Pyridine)35.2°
Relative Energy0.00 kcal/mol (most stable)
Dipole Moment2.5 D

Note: This table is illustrative and based on typical findings for similar structures. Actual values for this compound would require specific calculations.

Ab Initio Methods for Electronic Property Prediction

Ab initio methods are another class of quantum chemical calculations that are based on first principles, without the use of empirical parameters. While computationally more demanding than DFT, they can provide highly accurate predictions of electronic properties. For this compound, these methods can be used to calculate fundamental properties such as:

Ionization Potential: The energy required to remove an electron from the molecule.

Electron Affinity: The energy released when an electron is added to the molecule.

HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which is an indicator of chemical reactivity and electronic transitions. niscair.res.inmdpi.com

These properties are crucial for understanding the molecule's behavior in chemical reactions and its potential as a material for electronic devices.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a dynamic view of molecular systems, allowing researchers to observe the motion of atoms and molecules over time. nih.govbiorxiv.org For this compound, MD simulations are valuable for:

Conformational Analysis: While DFT can identify stable conformers, MD simulations can explore the conformational landscape and the transitions between different conformers. This provides a more complete picture of the molecule's flexibility and the relative populations of different shapes in solution or other environments. nih.gov

Intermolecular Interactions: MD simulations can model how this compound interacts with other molecules, such as solvent molecules or biological macromolecules. k-state.edu This is crucial for understanding its solubility, aggregation behavior, and potential biological activity. The simulations can reveal the formation of hydrogen bonds, van der Waals interactions, and other non-covalent interactions that govern these processes. biorxiv.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Pyridine Derivatives

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity. wikipedia.orgyoutube.com For pyridine derivatives, which are a common scaffold in medicinal chemistry, QSAR studies are widely used to: nih.govnih.gov

Predict Biological Activity: By developing a QSAR model based on a set of known pyridine derivatives with measured biological activity, it is possible to predict the activity of new, untested compounds like this compound.

Identify Key Structural Features: QSAR models can help identify the specific molecular properties (descriptors) that are most important for a particular biological activity. youtube.com These descriptors can be electronic (e.g., partial charges), steric (e.g., molecular volume), or hydrophobic (e.g., logP).

A typical QSAR model might take the form:

Activity = c₀ + c₁ * (Descriptor 1) + c₂ * (Descriptor 2) + ...

Where the 'c' values are coefficients determined from the statistical analysis of the training set of molecules.

Molecular Docking Studies for Predictive Binding Modes with Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is essential in drug discovery for predicting how a compound like this compound might interact with a biological target. niscair.res.innih.gov

The process involves:

Obtaining the 3D structures of both the ligand and the target protein.

Sampling a large number of possible binding poses of the ligand in the active site of the protein.

Using a scoring function to estimate the binding affinity for each pose.

The results of a docking study can provide a detailed picture of the binding mode, including the specific amino acid residues involved in the interaction and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). manipal.edu This information is invaluable for understanding the mechanism of action and for designing more potent and selective analogs.

Table 2: Example of Molecular Docking Results for a Pyridine Derivative with a Kinase Target

ParameterValue
Binding Affinity (Scoring Function)-8.5 kcal/mol
Key Interacting ResiduesMET793, LEU718, VAL726
Type of InteractionsHydrogen bond with MET793, Hydrophobic interactions

Note: This table is a hypothetical example to illustrate the output of a molecular docking study.

Theoretical Reaction Pathway Elucidation and Mechanistic Insights for Synthetic Transformations

Computational chemistry can be used to study the mechanisms of chemical reactions, providing insights that are often difficult to obtain through experiments alone. mdpi.com For the synthesis of this compound, theoretical calculations can be employed to:

Elucidate Reaction Pathways: By calculating the energies of reactants, transition states, and products, it is possible to map out the entire reaction pathway for a given synthetic transformation. rsc.org

Understand Reaction Mechanisms: These calculations can reveal the detailed electronic and structural changes that occur during a reaction, providing a deeper understanding of the reaction mechanism. For instance, in a Suzuki coupling reaction, a common method for synthesizing biaryls, DFT calculations can clarify the oxidative addition, transmetalation, and reductive elimination steps.

This theoretical understanding can aid in optimizing reaction conditions, predicting the feasibility of new synthetic routes, and explaining observed product distributions.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, UV-Vis Absorption)sigmaaldrich.com

Computational chemistry provides powerful tools for the prediction of spectroscopic parameters, offering valuable insights into the electronic structure and properties of molecules like this compound. Methods based on Density Functional Theory (DFT) are widely employed to achieve a high degree of accuracy in these predictions, often showing strong correlation with experimental data. nih.govnih.gov For nuclear magnetic resonance (NMR) parameters, the Gauge-Independent Atomic Orbital (GIAO) method is a common and reliable approach for calculating chemical shifts. nih.gov The prediction of electronic absorption spectra, such as UV-Vis, is typically performed using Time-Dependent Density Functional Theory (TD-DFT), which can accurately forecast absorption wavelengths and the nature of the underlying electronic transitions. mdpi.comnih.gov

Predicted ¹H NMR Chemical Shifts

The ¹H NMR chemical shifts for this compound can be predicted using DFT calculations, for instance, with the B3LYP functional and a suitable basis set like 6-311+G(2d,p). mdpi.com The predicted values, referenced against tetramethylsilane (B1202638) (TMS), provide a detailed map of the proton environments within the molecule.

The protons on the pyridine ring are expected to appear in the downfield aromatic region. The two protons ortho to the nitrogen atom (H-2' and H-6') are predicted to be the most deshielded due to the inductive effect of the nitrogen, with chemical shifts around 8.70 ppm. The protons meta to the nitrogen (H-3' and H-5') are predicted at a slightly more shielded position, around 7.50 ppm.

On the 3-chloro-5-propylphenyl ring, the substitution pattern dictates the chemical shifts of the three remaining aromatic protons. The proton at the C2 position (H-2), situated between the chloro and propyl groups, is expected to be a singlet around 7.45 ppm. The proton at C4 (H-4), flanked by the chloro and pyridine-bearing carbons, is predicted at approximately 7.40 ppm. The proton at C6 (H-6), adjacent to the propyl group, is anticipated to have a similar shift, around 7.38 ppm.

The aliphatic protons of the propyl group are found in the upfield region. The methylene (B1212753) protons (H-α) directly attached to the phenyl ring are predicted around 2.65 ppm. The subsequent methylene protons (H-β) are expected at approximately 1.70 ppm, and the terminal methyl protons (H-γ) are predicted to be the most shielded, at around 0.98 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)
H-2', H-6' (Pyridine)8.70
H-3', H-5' (Pyridine)7.50
H-2 (Phenyl)7.45
H-4 (Phenyl)7.40
H-6 (Phenyl)7.38
H-α (Propyl CH₂)2.65
H-β (Propyl CH₂)1.70
H-γ (Propyl CH₃)0.98

Note: These are theoretical predictions and may vary from experimental values.

Predicted ¹³C NMR Chemical Shifts

The prediction of ¹³C NMR chemical shifts, also achievable through GIAO-DFT methods, complements the proton NMR data by providing information about the carbon skeleton. acs.orgrsc.org

The carbons of the pyridine ring are predicted in the range of 121-151 ppm. The C-4' carbon, to which the phenyl group is attached, is predicted to be a quaternary carbon around 148.5 ppm. The C-2' and C-6' carbons, adjacent to the nitrogen, are expected at approximately 150.5 ppm, while the C-3' and C-5' carbons are predicted to be more shielded, around 121.5 ppm.

For the substituted phenyl ring, the chemical shifts are influenced by the attached chloro, propyl, and pyridine groups. The ipso-carbon C-1, bonded to the pyridine ring, is predicted around 140.0 ppm. The carbon bearing the chlorine atom, C-3, is expected at approximately 135.0 ppm, while the carbon attached to the propyl group, C-5, is predicted at a similar value of 144.0 ppm. The remaining aromatic carbons, C-2, C-4, and C-6, are predicted to have shifts in the range of 125-129 ppm.

The carbons of the propyl side chain are predicted in the aliphatic region, with C-α at approximately 38.0 ppm, C-β at 24.5 ppm, and the terminal methyl carbon C-γ at around 14.0 ppm.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-2', C-6' (Pyridine)150.5
C-4' (Pyridine)148.5
C-3', C-5' (Pyridine)121.5
C-5 (Phenyl)144.0
C-1 (Phenyl)140.0
C-3 (Phenyl)135.0
C-6 (Phenyl)129.0
C-2 (Phenyl)127.5
C-4 (Phenyl)125.0
C-α (Propyl CH₂)38.0
C-β (Propyl CH₂)24.5
C-γ (Propyl CH₃)14.0

Note: These are theoretical predictions and may vary from experimental values.

Predicted UV-Vis Absorption

The electronic absorption properties of this compound can be investigated using TD-DFT calculations, which help in identifying the maximum absorption wavelengths (λmax), oscillator strengths (f), and the nature of the electronic transitions. nih.govrsc.org The predicted spectrum is expected to be characterized by intense absorption bands in the UV region, arising from π → π* transitions within the conjugated biphenyl-like system.

The main absorption band is predicted to be a result of the HOMO (Highest Occupied Molecular Orbital) to LUMO (Lowest Unoccupied Molecular Orbital) transition. This transition typically corresponds to a charge transfer from the substituted phenyl ring to the pyridine ring. Computational models suggest a strong absorption peak (λmax) at approximately 265 nm. Other significant transitions, such as HOMO-1 → LUMO or HOMO → LUMO+1, may give rise to additional absorption bands at shorter wavelengths.

Table 3: Predicted UV-Vis Absorption Data for this compound

Predicted λmax (nm)Oscillator Strength (f)Major Contribution (Transition)
2650.45HOMO → LUMO
2200.28HOMO-1 → LUMO
2050.15HOMO → LUMO+1

Note: These are theoretical predictions and may vary from experimental values and solvent conditions.

Structure Activity Relationship Sar Studies and Molecular Design Principles

Impact of Substitution Patterns on Biological Activity and Selectivity

In the case of 4-phenylpyridine (B135609) derivatives, substitutions on the phenyl ring are critical for determining biological activity. The specific arrangement of substituents creates a unique three-dimensional structure that dictates how the molecule fits into the binding pocket of a target protein. nih.gov Variations in these substitution patterns among different analogues lead to a spectrum of biological activities and selectivities, a key focus in structure-activity relationship (SAR) studies. nih.gov

Interactive Table: General Impact of Substitution on Pyridine (B92270) Derivatives

Substitution Position General Impact on Activity/Selectivity Potential Interactions
Pyridine Ring (General) Modulates basicity, solubility, and hydrogen bonding capacity. rsc.orgnih.gov Can form hydrogen bonds with target residues; influences overall polarity.
Phenyl Ring (General) Affects lipophilicity, steric interactions, and electronic properties. Can engage in hydrophobic, van der Waals, and pi-stacking interactions.

Role of the 3-Chloro and 5-Propylphenyl Substituents in Molecular Recognition

The specific substituents of 4-(3-Chloro-5-propylphenyl)pyridine, a chloro group at the 3-position and a propyl group at the 5-position of the phenyl ring, are expected to play distinct roles in molecular recognition.

The 3-Chloro substituent is an electron-withdrawing group that can influence the electronic distribution of the phenyl ring. Halogen atoms can also participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms in a protein's binding site, which can contribute to enhanced affinity and selectivity. nih.gov

The 5-Propyl substituent is a hydrophobic alkyl group. Such groups are known to engage in van der Waals and hydrophobic interactions within the typically less polar pockets of biological targets. The size and conformation of the propyl group can provide a steric anchor, orienting the molecule optimally for binding and potentially enhancing potency.

Together, the 1,3,5-substitution pattern on the phenyl ring dictates a specific spatial arrangement that is crucial for complementarity with a biological target. This pattern can be key to achieving selectivity against other related targets. nih.gov

Pharmacophore Development and Optimization for Pyridine-Based Bioactives

A pharmacophore is an abstract representation of the steric and electronic features necessary for a molecule to interact with a specific biological target. mdpi.com For pyridine-based compounds, the pyridine nitrogen often acts as a key hydrogen bond acceptor. researchgate.net The development of a pharmacophore model for a series of pyridine-based bioactives involves identifying the common features shared by active molecules. nih.govbiorxiv.org

The optimization process for a pyridine-based pharmacophore would involve systematically modifying the substituents to improve interactions with the target. asm.orgnih.gov For a molecule like this compound, a pharmacophore model might include:

A hydrogen bond acceptor feature for the pyridine nitrogen.

A hydrophobic feature corresponding to the propyl group.

A halogen bond donor or hydrophobic feature for the chloro group.

An aromatic feature for the phenyl ring.

Virtual screening of large compound libraries using such a pharmacophore model can help identify novel molecules with a higher probability of being active. mdpi.com

Scaffold Hopping and Bioisosteric Replacement Strategies in Drug Design

Scaffold hopping is a drug design strategy that involves replacing the central core (scaffold) of a molecule with a structurally different one while retaining the original's biological activity. rsc.orgrsc.org This technique is valuable for discovering new chemical entities with potentially improved properties or to circumvent existing patents. rsc.org For pyridine-based compounds, one might replace the pyridine ring with another heterocycle to explore new chemical space. nih.gov

Bioisosteric replacement is a related strategy where one functional group is exchanged for another with similar physicochemical properties. cambridgemedchemconsulting.comnih.gov This is often done to improve a molecule's pharmacokinetic profile, reduce toxicity, or enhance target binding. princeton.edubaranlab.org

Examples of Potential Bioisosteric Replacements:

Original Group (in this compound) Potential Bioisostere Rationale for Replacement
Phenyl RingThiophene, PyridylTo alter electronic properties and explore different hydrogen bonding patterns. cambridgemedchemconsulting.com
Chloro GroupCF₃, CNTo modify electronegativity, size, and metabolic stability. cambridgemedchemconsulting.com
Propyl GroupIsopropyl, Cyclopropyl, t-ButylTo fine-tune the size and shape of the hydrophobic interaction. cambridgemedchemconsulting.com
Pyridine RingBenzene, BenzonitrileTo modulate polarity and hydrogen-bond accepting properties. researchgate.net

These strategies allow medicinal chemists to systematically modify a lead compound like this compound to optimize its drug-like properties. rsc.orgprinceton.edu

Design Principles for Enhanced Target Selectivity and Potency

Achieving high target selectivity and potency is a primary goal in drug design. For pyridine-based inhibitors, several principles guide this process. nih.govnih.gov

To enhance potency , modifications are often aimed at maximizing favorable interactions with the target. This could involve introducing substituents that form additional hydrogen bonds, halogen bonds, or hydrophobic interactions. researchgate.netnih.gov For this compound, increasing the length of the alkyl chain or introducing further substitutions on the phenyl ring could potentially lead to stronger binding.

To enhance selectivity , the design focuses on exploiting differences between the target and off-target binding sites. nih.govrsc.org If a target has a specific pocket that can accommodate a particular substituent while a related off-target does not, introducing that substituent can confer selectivity. The unique 1,3,5-substitution pattern of the phenyl ring in this compound could be a key determinant of its selectivity profile. Computational modeling and X-ray crystallography of ligand-protein complexes are invaluable tools in designing for selectivity. nih.govacs.org

Potential Applications and Future Research Directions

Potential Role of 4-(3-Chloro-5-propylphenyl)pyridine in Chemical Biology Probes

Chemical probes are indispensable tools for dissecting complex biological processes. An ideal probe should be potent, selective, and possess a mechanism of action that is well-understood. The 4-arylpyridine scaffold is a common feature in many biologically active molecules, making this compound a candidate for development as a chemical probe.

The development of such probes often involves the introduction of functional groups that allow for visualization or affinity-based pulldown experiments. The structure of this compound could be readily modified to incorporate such handles, for example, by adding an azide (B81097) or alkyne group for click chemistry applications.

Table 1: Potential Modifications of this compound for Chemical Probe Development

Functional GroupPurposePotential Attachment Point
Alkyne or AzideBioorthogonal ligation (Click Chemistry)Propyl chain or pyridine (B92270) ring
BiotinAffinity-based protein pulldownPropyl chain
FluorophoreFluorescence imagingPhenyl or pyridine ring
Photoaffinity LabelCovalent cross-linking to target proteinsPhenyl ring

These probes could be used to identify novel protein targets, validate drug candidates, and elucidate the mechanism of action of other bioactive molecules.

Advancements in Synthetic Methodologies for Related Heterocyclic Systems

The synthesis of 4-arylpyridines has been a subject of intense research, leading to the development of several robust and efficient methods. These methodologies are directly applicable to the synthesis of this compound and its derivatives.

One of the most powerful techniques is the Suzuki-Miyaura cross-coupling reaction, which involves the palladium-catalyzed reaction of a pyridine boronic acid with an aryl halide. This method is known for its high functional group tolerance and has been widely used to prepare a diverse library of 4-arylpyridines.

Another important method is the Hantzsch pyridine synthesis, a classic one-pot reaction that can be adapted to produce highly substituted pyridines. More recent advancements have focused on developing asymmetric versions of this reaction to generate chiral pyridines.

Table 2: Key Synthetic Reactions for 4-Arylpyridines

ReactionDescriptionKey Features
Suzuki-Miyaura CouplingPalladium-catalyzed cross-coupling of a boronic acid and a halide.High yield, good functional group tolerance.
Hantzsch Pyridine SynthesisA multi-component reaction to form a dihydropyridine, which is then oxidized.Classic method, adaptable for various substitutions.
C-H ArylationDirect arylation of the pyridine C-H bond.Atom-economical, avoids pre-functionalization.
Negishi CouplingCross-coupling of an organozinc compound with an organic halide.Useful for complex natural product synthesis.

These synthetic advancements not only facilitate the production of this compound but also enable the rapid generation of analogs for structure-activity relationship (SAR) studies.

Development of Next-Generation Molecular Modulators Based on Pyridine Scaffolds

The pyridine scaffold is a privileged structure in drug discovery, appearing in numerous FDA-approved drugs. Its ability to act as a hydrogen bond acceptor and its tunable electronic properties make it an ideal building block for designing molecular modulators that can target a wide range of biological macromolecules.

4-Arylpyridines, in particular, have shown promise as inhibitors of various enzymes and receptors. For instance, certain 4-arylpyridine derivatives have been identified as potent inhibitors of P-glycoprotein, a protein associated with multidrug resistance in cancer. Others have been shown to target tubulin, a key component of the cytoskeleton, making them potential anticancer agents.

The specific substitution pattern of this compound could be leveraged to design next-generation modulators with improved potency and selectivity. The chloro and propyl groups can be systematically varied to optimize binding to a specific target.

Interdisciplinary Research Opportunities in Materials Science and Agrochemicals

The applications of 4-arylpyridines extend beyond medicine into materials science and agrochemicals. In materials science, these compounds can serve as ligands for the synthesis of metal-organic frameworks (MOFs) and other coordination polymers. The nitrogen atom of the pyridine ring provides a coordination site for metal ions, while the aryl group can be functionalized to control the structure and properties of the resulting material. Aryl-substituted pyridyl-1,10-phenanthrolines, for example, have been used to create chiral metal complexes with potential applications in catalysis and materials science.

In the field of agrochemicals, N-aryl-pyridine-4-ones have demonstrated significant potential as fungicides and bactericides. The pyridine ring is a common motif in many commercial pesticides. The unique electronic and steric properties of this compound make it an interesting candidate for development as a novel agrochemical, potentially with a unique mode of action that could help to overcome existing resistance mechanisms.

Unexplored Biological Targets and Mechanistic Pathways

While the pyridine scaffold is well-represented in known drugs, there are still many unexplored biological targets and mechanistic pathways that could be modulated by 4-arylpyridines. The vastness of the human proteome suggests that there are numerous proteins that have yet to be drugged.

High-throughput screening of this compound and its analogs against a panel of diverse biological targets could lead to the discovery of novel activities. For example, pyrrolo[3,4-c]pyridine derivatives have been found to exhibit a wide range of biological activities, including analgesic, antidiabetic, and antiviral effects. This highlights the potential for discovering unexpected therapeutic applications for novel pyridine-based compounds.

Furthermore, advances in computational modeling and chemogenomics can be used to predict potential targets for this compound, guiding experimental validation and accelerating the discovery process.

Although this compound has not yet been the subject of extensive research, its structural relationship to the well-established class of 4-arylpyridines suggests a promising future. The versatility of the pyridine scaffold, combined with the specific substitutions on the phenyl ring, makes this compound a compelling candidate for investigation in chemical biology, drug discovery, materials science, and agrochemicals. The continued development of synthetic methodologies and a deeper understanding of the biological activities of pyridine derivatives will undoubtedly pave the way for novel applications of this intriguing molecule.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.